molecular formula C8H7BrFNO B14810688 2-Bromo-3-cyclopropoxy-5-fluoropyridine

2-Bromo-3-cyclopropoxy-5-fluoropyridine

Cat. No.: B14810688
M. Wt: 232.05 g/mol
InChI Key: YQZQGFMRSBLGJD-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropoxy-5-fluoropyridine is a halogenated pyridine derivative featuring bromine at position 2, a cyclopropoxy group at position 3, and fluorine at position 4. The compound’s structure combines electron-withdrawing substituents (Br, F) with a sterically demanding cyclopropoxy moiety, making it a versatile intermediate in pharmaceuticals and agrochemicals. Its unique substitution pattern influences reactivity, solubility, and metabolic stability compared to simpler pyridine analogues.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

2-bromo-3-cyclopropyloxy-5-fluoropyridine

InChI

InChI=1S/C8H7BrFNO/c9-8-7(12-6-1-2-6)3-5(10)4-11-8/h3-4,6H,1-2H2

InChI Key

YQZQGFMRSBLGJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize advanced techniques such as palladium-catalyzed coupling reactions and selective fluorination methods to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-cyclopropoxy-5-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products:

Scientific Research Applications

2-Bromo-3-cyclopropoxy-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclopropoxy-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, cyclopropoxy, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features
2-Bromo-3-cyclopropoxy-5-fluoropyridine* C₈H₇BrFNO 244.05 (calc.) Br (C2), cyclopropoxy (C3), F (C5) High steric hindrance, moderate lipophilicity, dual halogenation
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Br (C2), methyl (C3) Lower steric demand; methyl enhances electron density at C3
2-Amino-3-bromo-5-hydroxypyridine C₅H₅BrN₂O 189.01 Br (C3), NH₂ (C2), OH (C5) Polar functional groups (OH, NH₂); potential for hydrogen bonding
2-Bromo-3-hydroxypyridine C₅H₄BrNO 174.00 Br (C2), OH (C3) High polarity due to hydroxyl; reactive in substitution/condensation
3-Amino-5-bromo-2-fluoropyridine C₅H₄BrFN₂ 191.00 Br (C5), F (C2), NH₂ (C3) Electron-rich NH₂ group; fluorine enhances metabolic stability
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine C₆H₂BrClF₃N 264.44 Br (C5), Cl (C2), CF₃ (C3) Strong electron-withdrawing CF₃ group; high electronegativity

Notes:

  • Steric Effects : The cyclopropoxy group in the target compound introduces significant steric hindrance compared to methyl or hydroxyl groups in analogues . This may slow nucleophilic substitution reactions but improve selectivity in coupling reactions.
  • Electronic Effects : Fluorine at C5 (target compound) enhances electron-withdrawing properties, similar to the trifluoromethyl group in , but with less inductive withdrawal than CF₃.
  • Polarity: Hydroxyl () and amino () substituents increase polarity, whereas cyclopropoxy and methyl groups enhance lipophilicity, influencing solubility and membrane permeability.

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